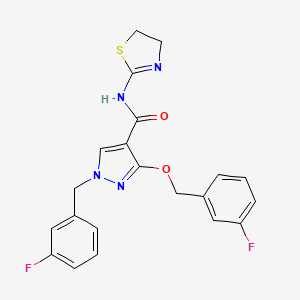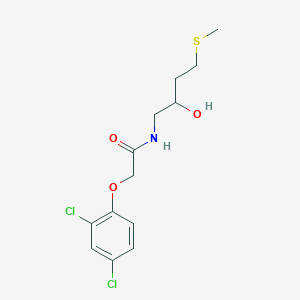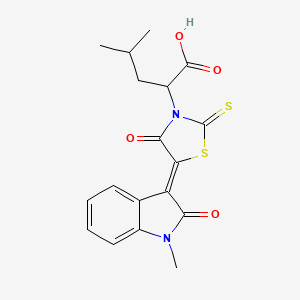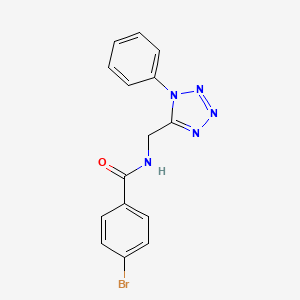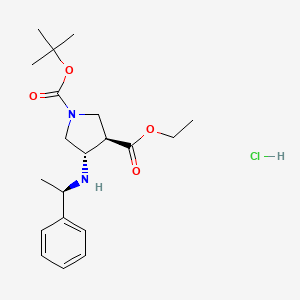
(3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride is a useful research compound. Its molecular formula is C20H31ClN2O4 and its molecular weight is 398.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound (3R,4S)-1-tert-butyl 3-ethyl 4-(((R)-1-phenylethyl)amino)pyrrolidine-1,3-dicarboxylate hydrochloride is an example of a trisubstituted pyrrolidin-2-one. The absolute configurations of the carbon atoms in the lactam ring are significant, with a specific focus on their relative chirality (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis and Characterization
This compound and its analogues are synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate. Their characterization involves spectroscopic methods like FTIR, NMR, and X-ray crystallographic analysis, indicating the importance of molecular structure analysis in research applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Docking and Potential Applications
Some derivatives of this compound have been studied for their potential as thrombin inhibitors, with comprehensive molecular docking studies suggesting their effectiveness. This indicates the compound's relevance in therapeutic research, especially in areas related to antithrombin activity (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).
Supramolecular Chemistry
Studies have shown that oxopyrrolidine analogues of this compound, despite lacking a hydrogen bond donor and acceptor system, can form fascinating supramolecular assemblies through various weak interactions. This is significant in the field of supramolecular chemistry, where the arrangement and interactions at the molecular level are of interest (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of intermediates, crucial for producing various stereoisomerically pure products. This is relevant in the context of synthesizing complex molecules with specific optical properties, useful in pharmaceutical and chemical industries (Huang, 2011).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[[(1R)-1-phenylethyl]amino]pyrrolidine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4.ClH/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15;/h7-11,14,16-17,21H,6,12-13H2,1-5H3;1H/t14-,16-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKHNYWYVHDTJN-XJEXWWMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
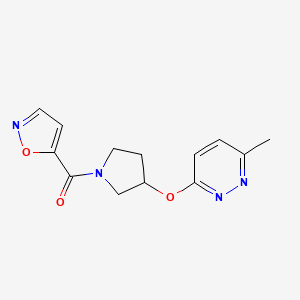

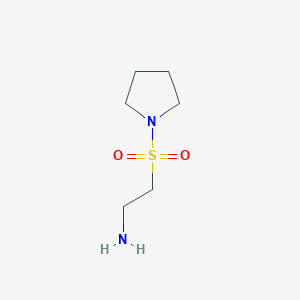
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774191.png)
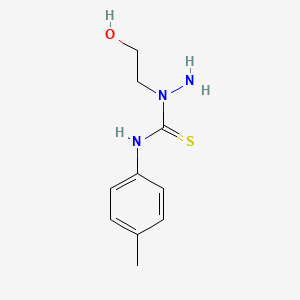
![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774195.png)
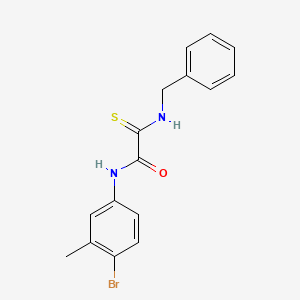

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)
